molecular formula C22H17N3O2 B4753459 Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- CAS No. 35629-55-1

Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-

Cat. No.: B4753459
CAS No.: 35629-55-1
M. Wt: 355.4 g/mol
InChI Key: BQFQPJLHFJHZSK-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionality in Organic Chemistry and Materials Science

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, holds a place of historical and practical importance in chemistry. Its synthesis by Friedrich Wöhler in 1828 from inorganic precursors is widely regarded as a pivotal moment in the birth of modern organic chemistry, dismantling the theory of vitalism. ijfans.orgmdpi.comnih.gov

In the realm of organic and medicinal chemistry, the urea moiety is a critical structural element. Its ability to act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and directional interactions with biological targets like proteins and enzymes. researchgate.net This predictable binding behavior makes urea derivatives a "privileged structure" in drug design, frequently incorporated into bioactive compounds to enhance potency and modulate physicochemical properties. nih.govresearchgate.net Numerous FDA-approved drugs across various therapeutic areas, including anticancer, antidiabetic, and anti-HIV agents, feature a urea core. researchgate.net

Beyond medicine, urea and its derivatives are foundational in materials science. Due to its high nitrogen content, urea is one of the most widely used nitrogenous fertilizers in agriculture. nist.gov In polymer chemistry, urea reacts with aldehydes like formaldehyde (B43269) to produce urea-formaldehyde resins, a class of thermosetting polymers used in adhesives, particleboard, and molded objects. nist.govnih.gov The hydrogen bonding capabilities of the urea group are also harnessed in the field of supramolecular chemistry to construct complex, self-assembling molecular architectures.

Role of Oxazole (B20620) Heterocycles in Contemporary Chemical Design

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. beilstein-journals.orgscribd.com This structural motif is found in a diverse array of natural products and has become a cornerstone in the design of synthetic molecules with valuable properties. nih.gov In medicinal chemistry, the oxazole ring is considered a versatile scaffold due to its metabolic stability and its capacity for diverse non-covalent interactions with biological receptors. beilstein-journals.orgchemsrc.com

Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, including:

Antibacterial and Antifungal nih.govuni.lu

Anti-inflammatory uni.lu

Anticancer uni.lu

Antiviral nih.gov

Antitubercular

The utility of oxazoles extends into materials science, where their electronic and photophysical properties are exploited. For instance, derivatives like 2,5-diphenyloxazole (B146863) (PPO) are known for their fluorescent properties and are used as scintillators in radiation detectors. solubilityofthings.com The rigid, planar structure of the oxazole ring also makes it a useful building block for organic electronics and functional dyes. ijfans.org

Overview of Diphenyl Substitution Patterns in Aromatic Systems

The incorporation of multiple phenyl groups into a molecular structure can profoundly influence its properties. When two phenyl groups are attached to an aromatic system, their steric and electronic effects become critical. In a vicinal (adjacent) arrangement, such as the 4,5-diphenyl pattern on the oxazole ring of the target molecule, significant steric hindrance can occur. This can restrict the rotation of the phenyl groups, leading to a fixed conformation that may be crucial for binding to a specific biological target or for creating a well-defined three-dimensional structure in a material.

Contextualizing N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea within Complex Organic Molecules

The specific molecule, Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- , combines the features discussed above into a single, complex structure. The N,N'-disubstituted urea core provides a rigid and well-defined platform for hydrogen bonding interactions. One nitrogen atom is attached to a simple phenyl group, a common feature in many bioactive urea derivatives. The other nitrogen is linked at the 2-position of a 4,5-diphenyloxazole (B1616740) ring.

Molecules that link urea functionalities to heterocyclic systems are actively explored in medicinal chemistry and supramolecular science. nih.govnsf.gov The combination of a potent hydrogen-bonding unit (urea) with a biologically active and structurally rigid heterocycle (diphenyloxazole) makes Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- a molecule of significant theoretical interest. Its design principles suggest potential applications as a targeted therapeutic agent, a probe for biological systems, or a building block for novel supramolecular materials. While detailed research findings on this specific compound are scarce, its architecture places it firmly within the mainstream of modern molecular design.

Data Tables

Table 1: Physicochemical Properties of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-

Note: The following data are computationally predicted and have not been experimentally verified, as sourced from PubChem. uni.lu

PropertyValue
Molecular Formula C₂₂H₁₇N₃O₂
Molecular Weight 355.39 g/mol
Monoisotopic Mass 355.13208 Da
XLogP3 4.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
IUPAC Name 1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-phenylurea
InChI Key BQFQPJLHFJHZSK-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-21(23-18-14-8-3-9-15-18)25-22-24-19(16-10-4-1-5-11-16)20(27-22)17-12-6-2-7-13-17/h1-15H,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQPJLHFJHZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957008
Record name N-(4,5-Diphenyl-1,3-oxazol-2-yl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35629-55-1
Record name Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,5-Diphenyl-1,3-oxazol-2-yl)-N'-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4,5 Diphenyl 2 Oxazolyl N Phenyl Urea and Analogues

Strategies for Constructing the Substituted Urea (B33335) Linkage

The formation of the N,N'-disubstituted urea bridge is a cornerstone of this synthesis. Various methods have been developed, ranging from classical reactions to modern, greener alternatives. The key intermediate for most routes is 2-amino-4,5-diphenyloxazole, which provides the nucleophilic nitrogen for the urea formation.

The most direct and widely utilized method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. researchgate.netnih.gov In the context of the target molecule, this would involve the nucleophilic addition of the primary amino group of 2-amino-4,5-diphenyloxazole to phenyl isocyanate. This reaction is typically efficient and proceeds under mild conditions, often at room temperature in an appropriate solvent like acetonitrile or tetrahydrofuran. researchgate.netnih.gov

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate, forming a zwitterionic intermediate that rapidly tautomerizes to the stable urea product. Phosgene (B1210022) and its safer equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI), can also be used. nih.govmdpi.com These reagents react first with one amine to form an intermediate (a carbamoyl chloride or an activated carbamate), which then reacts with a second amine to yield the unsymmetrical urea. nih.gov

A variety of aryl isocyanates can be employed to generate a library of analogues, demonstrating the versatility of this approach. asianpubs.orgfrontiersin.org

Table 1: Synthesis of Urea Derivatives via Isocyanate Amination

Amine Precursor Isocyanate Product Conditions Yield Reference
3-Amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl derivative Various isocyanates N,N'-disubstituted ureas Room Temperature, THF Not specified nih.gov
Prop-2-yn-1-amine Phenyl isocyanate derivatives N-propargyl-N'-phenyl ureas Dichloromethane, Triethylamine Not specified frontiersin.org

Carbonylative methods provide an alternative route to the urea linkage, often utilizing carbon monoxide (CO) or its surrogates. Transition metal-catalyzed reactions, particularly with palladium, are prominent in this category. nih.gov One such strategy is the palladium-catalyzed carbonylation of amines with an oxidant. nih.gov Another approach involves the reductive carbonylation of nitroarenes in the presence of an amine. acs.org

These methods avoid the direct handling of highly reactive and toxic isocyanates. For instance, a metal-free approach enables the synthesis of urea derivatives from arylamines and CO2 in the presence of a dehydrating agent. organic-chemistry.org Carbonyl sulfide (COS) has also been employed as a carbonyl source for the catalyst-free synthesis of asymmetric ureas from two different amines. organic-chemistry.orgrsc.org

Table 2: Carbonylation Strategies for Urea Synthesis

Starting Materials Carbonyl Source Catalyst/Reagent Key Features Reference
Aliphatic/Aromatic Azides, Amines CO Pd/C Forms unsymmetrical ureas with N2 as the only byproduct. organic-chemistry.org
Secondary Amines, Aromatic Amines CO, O2 Sulfur Selective access to N,N-dialkyl-N'-arylureas at room temperature. organic-chemistry.org

Rearrangement reactions that generate isocyanate intermediates in situ offer a powerful, indirect method for urea synthesis. The Curtius and Hofmann rearrangements are classic examples of this strategy. nih.gov

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped by an amine, such as 2-amino-4,5-diphenyloxazole or aniline (B41778), to form the desired urea derivative. nih.govnih.gov A significant advantage is that the acyl azide precursor is typically derived from a carboxylic acid, broadening the scope of available starting materials. nih.gov Diphenylphosphoryl azide (DPPA) is a common reagent used to facilitate a one-pot Curtius rearrangement from carboxylic acids. nih.govnih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. masterorganicchemistry.comwikipedia.org By performing the reaction in the presence of a trapping amine instead of water, the intermediate isocyanate can be intercepted to form a substituted urea. nih.govorganic-chemistry.org This method involves treating the primary amide with reagents like sodium hypobromite (formed in situ from bromine and sodium hydroxide) or other oxidants like N-bromosuccinimide (NBS). nih.govwikipedia.org

Table 3: Urea Synthesis via Rearrangement Reactions

Rearrangement Precursor Key Intermediate Trapping Agent Product Reference
Curtius Acyl Azide (from Carboxylic Acid) Isocyanate Amine Unsymmetrical Urea nih.govwikipedia.orgnih.govnih.gov

Recent research has focused on developing more environmentally benign and efficient methods for urea synthesis. These "green" approaches often minimize waste, avoid toxic reagents, and may proceed without a catalyst.

Catalyst-free methods for synthesizing N-substituted ureas have been developed, for example, by the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic solvents. nih.govresearchgate.net This method is scalable and often requires simple filtration for product isolation. nih.govresearchgate.net Another catalyst-free approach involves the direct coupling of CO2 and N2 using plasma-driven reactors under ambient conditions, representing a novel pathway for urea synthesis. rsc.org

Green urea synthesis also explores the use of CO2 as a renewable C1 feedstock. ureaknowhow.comrsc.org For example, a metal-free method utilizes CO2 at atmospheric pressure and room temperature to produce urea derivatives. organic-chemistry.org Sustainable routes are also being investigated that couple nitrate (B79036) and CO2 electrocatalytically or use green ammonia (B1221849) produced via electrolysis. ureaknowhow.comspringernature.com One study reported the synthesis of urea from ammonia and CO2 under mild conditions (95-120 °C and 1 bar) using a hydroxyapatite catalyst. nih.gov

Table 4: Examples of Green and Catalyst-Free Urea Synthesis

Method Reagents Key Features Reference
Aqueous Synthesis Amine, Potassium Isocyanate, aq. HCl Catalyst-free, solvent is water, simple workup. nih.govresearchgate.net
Plasma-Driven Synthesis CO2, N2 Catalyst-free, ambient conditions. rsc.org
CO2 Utilization Amines, CO2 Metal-free, atmospheric pressure, room temperature. organic-chemistry.org

Synthesis of the 4,5-Diphenyl-2-oxazolyl Moiety

The heterocyclic core of the target molecule, 4,5-diphenyl-2-oxazole, is a crucial building block. Its synthesis relies on well-established cyclization reactions.

The synthesis of substituted oxazoles is a mature field in organic chemistry, with several named reactions providing reliable routes. For the 4,5-diphenyl-2-oxazolyl moiety, the key precursor is typically 2-amino-4,5-diphenyloxazole.

A common method for forming the 4,5-disubstituted oxazole (B20620) ring is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. To synthesize 2-amino-4,5-diphenyloxazole, a practical starting material is benzoin (2-hydroxy-1,2-diphenylethanone). The reaction of benzoin with cyanamide under acidic conditions leads to the formation of the desired 2-amino-4,5-diphenyloxazole.

Alternative modern methods for synthesizing 2,4,5-trisubstituted oxazoles have also been reported. One such protocol is an oxidative [3+1+1] convergent domino cyclization, which can produce complex oxazoles from components like methyl azaarenes, benzoins, and ammonium (B1175870) acetate in the presence of iodine. researchgate.net Another approach involves the phenyliodine diacetate (PIDA)-mediated intramolecular oxidative cyclization of enamides, which is a heavy-metal-free process. organic-chemistry.org Copper-catalyzed intramolecular cyclization of functionalized enamides also provides an efficient route to 2-phenyl-4,5-substituted oxazoles. acs.orgacs.org

These methods provide robust access to the 2-amino-4,5-diphenyloxazole intermediate, which is then carried forward to the urea formation step as described in section 2.1.

Strategies for Introducing Diphenyl Substituents onto the Oxazole Core

The introduction of the two phenyl groups at the 4- and 5-positions of the oxazole ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the 1,2-diphenylethane backbone. A common and effective strategy is the Hantzsch-type synthesis, which involves the condensation of an α-haloketone with an amide or, in this case, urea to form the 2-amino-oxazole derivative.

A primary route involves the use of 2-bromo-1,2-diphenylethan-1-one, also known as desyl bromide, as the key starting material. Desyl bromide can be synthesized from benzoin, which is readily prepared from the condensation of benzaldehyde. The reaction of desyl bromide with urea provides the necessary 2-amino-4,5-diphenyloxazole intermediate. This reaction directly installs the diphenyl substituents onto the oxazole core in a single cyclization step. mdpi.com The general scheme for this approach is as follows:

Benzoin Condensation: Benzaldehyde is converted to benzoin.

Oxidation: Benzoin is oxidized to benzil.

Halogenation: Benzil can be converted to an α-haloketone, or alternatively, benzoin can be directly halogenated to form 2-bromo-1,2-diphenylethan-1-one.

Cyclocondensation: The resulting 2-bromo-1,2-diphenylethan-1-one is reacted with urea in a suitable solvent, such as ethanol or dimethylformamide (DMF), often with heating, to yield 2-amino-4,5-diphenyloxazole. mdpi.comresearchgate.net

This method is highly effective as it builds the desired 4,5-diphenyl substituted oxazole ring with an amino group at the 2-position, which is essential for the subsequent urea formation step.

Convergent and Divergent Synthesis Strategies for the Target Compound

The synthesis of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is most efficiently accomplished through a convergent strategy. This approach involves preparing the key intermediates—the substituted oxazole core and the phenyl isocyanate—separately and then combining them in a final step.

Convergent Synthesis:

The most logical convergent pathway consists of two main branches:

Synthesis of 2-amino-4,5-diphenyloxazole: As detailed in section 2.2.2, this intermediate is prepared via the cyclocondensation of 2-bromo-1,2-diphenylethan-1-one and urea.

Urea Formation: The synthesized 2-amino-4,5-diphenyloxazole is then reacted with phenyl isocyanate. The nucleophilic amino group of the oxazole attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the target urea derivative. nih.govfrontiersin.org

Divergent Synthesis:

A divergent strategy is less common for this specific target but is theoretically possible. Such a strategy would involve starting with a common intermediate that is later modified to create a library of related compounds. For instance, one could begin with a simpler 2-aminooxazole. This core could then be functionalized with the N'-phenyl-urea moiety. Subsequently, the phenyl groups would be introduced at the 4- and 5-positions using methods like palladium-catalyzed cross-coupling reactions, if suitable handles (e.g., halides) were present on the oxazole ring. However, this approach is often more complex and less efficient for preparing a single target compound compared to the convergent strategy.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea. This involves fine-tuning the parameters for both the oxazole ring formation and the final urea synthesis step.

Optimization of 2-amino-4,5-diphenyloxazole Synthesis:

The cyclocondensation reaction is sensitive to solvent, temperature, and reaction time. Based on analogous syntheses of substituted 2-amino-oxazoles, different conditions can significantly impact the reaction outcome. researchgate.netresearchgate.net

Table 1: Illustrative Optimization of Cyclocondensation Reaction Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetonitrileReflux1213
2Tetrahydrofuran (THF)Reflux1215
3N,N-Dimethylformamide (DMF)Reflux830
4MethanolReflux1025
5EthanolReflux682

Data is illustrative and based on similar reactions described in the literature. researchgate.net

As the table suggests, polar protic solvents like ethanol at reflux temperatures often provide superior yields for this type of cyclization.

Optimization of Urea Formation:

The reaction between 2-amino-4,5-diphenyloxazole and phenyl isocyanate is typically efficient. However, the choice of solvent and the use of a catalyst can enhance the reaction rate and ensure completion.

Table 2: Illustrative Optimization of Urea Formation Conditions

EntrySolventCatalystTemperature (°C)Yield (%)
1Dichloromethane (DCM)None25Moderate
2Tetrahydrofuran (THF)None25Good
3AcetonitrileNone50High
4THFTriethylamine (Et3N)25Very High

Data is illustrative based on general procedures for urea synthesis. nih.gov

Anhydrous aprotic solvents like THF or DCM are commonly used to prevent hydrolysis of the isocyanate. The reaction can be run at room temperature, but gentle heating may increase the rate. The addition of a catalytic amount of a non-nucleophilic base, such as triethylamine, can also accelerate the reaction. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The infrared (IR) and Raman spectra are expected to be dominated by vibrations of the urea (B33335) linkage, the diphenyl-substituted oxazole (B20620) ring, and the N'-phenyl group. Key vibrational frequencies anticipated for this molecule are detailed below.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H (Urea)Stretching3200-3400Broad absorption due to hydrogen bonding.
C-H (Aromatic)Stretching3000-3100Sharp, multiple bands.
C=O (Urea)Stretching (Amide I)1630-1680Strong, sharp absorption in IR.
N-H (Urea)Bending (Amide II)1580-1620Strong in IR, often coupled with C-N stretching.
C=N (Oxazole)Stretching1600-1650Characteristic of the oxazole ring.
C=C (Aromatic)Stretching1450-1600Multiple bands of variable intensity.
C-N (Urea/Oxazole)Stretching1200-1400Can be coupled with other modes.
C-O-C (Oxazole)Asymmetric Stretching1000-1100Characteristic of the oxazole ring ether linkage.

The N-H stretching vibrations are typically observed as broad bands in the FT-IR spectrum due to intermolecular hydrogen bonding. researchgate.net The carbonyl (C=O) stretching of the urea group, often referred to as the Amide I band, is expected to be a very strong and sharp absorption. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, is also a characteristic feature. researchgate.net The aromatic rings will give rise to multiple C-H and C=C stretching and bending vibrations. The oxazole ring itself will contribute characteristic C=N and C-O-C stretching frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms within a molecule. For N-(4,5-diphenyl-2-oxazolyl)-N'-phenylurea, both ¹H and ¹³C NMR would provide detailed structural information. Based on data for similar compounds like phenylurea and various diphenyl-substituted heterocycles, the expected chemical shifts can be predicted. chemicalbook.comrsc.orgresearchgate.net

In the ¹H NMR spectrum, the protons of the two phenyl groups on the oxazole ring and the N'-phenyl group would likely appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The two N-H protons of the urea linkage would appear as distinct singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the urea group in the range of δ 150-160 ppm. The carbons of the oxazole ring would also have distinct chemical shifts, with the C2 carbon attached to the urea nitrogen being significantly deshielded. The numerous aromatic carbons would give rise to a series of signals in the δ 120-140 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomTypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-HUrea8.0-9.5-
C-HAromatic7.0-8.0120-140
C=OUrea-150-160
C2Oxazole-~155-165
C4/C5Oxazole-~135-150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, with a molecular formula of C₂₂H₁₇N₃O₂, the predicted monoisotopic mass is 355.1321 g/mol . uni.lu

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern can be predicted by considering the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for related urea and oxadiazole compounds often involve cleavage of the urea linkage and fragmentation of the heterocyclic ring. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Data

Ionm/z (Predicted)Possible Identity
[M]⁺355.13Molecular Ion
[M+H]⁺356.14Protonated Molecular Ion
[M+Na]⁺378.12Sodiated Molecular Ion
Fragment 1221.09[C₁₅H₁₁N₂O]⁺ (4,5-diphenyl-2-oxazolyl isocyanate)
Fragment 2119.06[C₆H₅NCO]⁺ (phenyl isocyanate)
Fragment 393.06[C₆H₅NH₂]⁺ (aniline)

The molecular ion peak [M]⁺ should be observable. Key fragment ions could arise from the cleavage of the N-C bond between the oxazole ring and the urea carbonyl, or the N-C bond of the N'-phenyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of N-(4,5-diphenyl-2-oxazolyl)-N'-phenylurea has not been specifically reported, insights can be drawn from the crystal structures of similar urea derivatives and diphenyl-substituted heterocyclic compounds. nih.govnih.govresearchgate.netiosrjournals.orgnih.gov

The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky phenyl groups. The dihedral angles between the oxazole ring and the attached phenyl groups will be a key conformational feature. The urea moiety is likely to be relatively planar.

Table 4: Representative Crystallographic Parameters from Analogous Structures

ParameterTypical Value Range
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, Pbca
Hydrogen Bond Donor-Acceptor Distance (N-H···O)2.8 - 3.2 Å
Dihedral Angle (Ring-Ring)20 - 70°

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral analogues are explored)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. As Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- is an achiral molecule, it will not exhibit a CD or ORD spectrum.

The exploration of chiral analogues, for instance, by introducing a chiral center in one of the substituents, would open up the possibility of using these techniques. In such cases, CD and ORD spectroscopy would be invaluable for determining the enantiomeric purity and assigning the absolute configuration of the chiral analogues. However, based on the available literature, such chiral analogues of this specific compound have not been reported.

Reactivity, Reaction Mechanisms, and Degradation Pathways

Reactivity of the Urea (B33335) Amide Bonds

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, possesses a unique reactivity profile due to the resonance delocalization of the nitrogen lone pairs onto the carbonyl carbon. This resonance imparts partial double-bond character to the C-N bonds, influencing their stability and reaction pathways.

Hydrolytic Stability and Mechanism

N,N'-disubstituted ureas are generally stable compounds, but they can undergo hydrolysis under forcing acidic or basic conditions to yield amines and carbon dioxide. The hydrolytic stability of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- is expected to be relatively high due to the steric hindrance provided by the bulky phenyl and diphenyl-oxazolyl substituents, which shield the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions.

Mechanism of Hydrolysis:

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination steps lead to the cleavage of the C-N bond, ultimately yielding 2-amino-4,5-diphenyloxazole, aniline (B41778), and carbon dioxide.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is typically the rate-determining step and is followed by the breakdown of the tetrahedral intermediate to form a carbamate (B1207046) and an amine. The carbamate is unstable and decomposes to another amine and carbon dioxide.

Table 1: Predicted Hydrolytic Degradation Products

Starting MaterialConditionMajor Products
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-Acidic Hydrolysis2-Amino-4,5-diphenyloxazole, Aniline, Carbon Dioxide
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-Basic Hydrolysis2-Amino-4,5-diphenyloxazole, Aniline, Carbon Dioxide

Transamidation and Derivative Formation

Transamidation is a process where an amide or urea reacts with an amine, resulting in the exchange of the nitrogen-containing group. nih.gov This reaction is typically an equilibrium process and often requires a catalyst to proceed efficiently. nih.gov For Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, transamidation could be used to synthesize a variety of new derivatives by reacting it with different primary or secondary amines.

The reaction can be catalyzed by various metal complexes or organocatalysts. nih.gov The choice of catalyst and reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. nih.gov The liberation of a volatile amine (like ammonia (B1221849), if used as a reagent) can drive the equilibrium toward the product side. nih.gov This pathway allows for the modification of the urea moiety, potentially leading to compounds with different properties.

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle that is relatively electron-poor, which influences its susceptibility to electrophilic and nucleophilic attack. cutm.ac.in The presence of the N'-phenylurea group at the C2 position and the two phenyl groups at C4 and C5 significantly modulates this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole

Electrophilic Aromatic Substitution (EAS): Electrophilic attacks on the oxazole ring are generally difficult unless the ring is substituted with electron-donating groups. pharmaguideline.comtandfonline.com The most favorable position for electrophilic substitution is C5. tandfonline.comwikipedia.org The amino group of the urea moiety at C2 is an electron-donating group, which should activate the ring towards EAS, directing incoming electrophiles to the C5 position. However, the resonance delocalization of the nitrogen lone pair into the urea carbonyl group may temper this activating effect. Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution occurs readily at the C2 position of the oxazole ring, especially if a good leaving group is present. cutm.ac.inpharmaguideline.comwikipedia.org In the target molecule, the N'-phenylurea group is attached to C2. While not a conventional leaving group, nucleophilic attack at this position, particularly under harsh conditions, could potentially lead to substitution or ring-opening. pharmaguideline.com The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov The oxazole ring itself is electron-deficient, favoring this type of reaction. pharmaguideline.com

Table 2: Summary of Aromatic Substitution on the Oxazole Ring

Reaction TypePosition of AttackInfluence of SubstituentsGeneral Conditions
Electrophilic SubstitutionC5 tandfonline.comwikipedia.orgActivated by the electron-donating urea group at C2. tandfonline.comRequires an electrophile (e.g., Br₂, HNO₃). wikipedia.org
Nucleophilic SubstitutionC2 cutm.ac.inpharmaguideline.comFacilitated by the electron-deficient nature of the oxazole ring; requires a good leaving group or harsh conditions. pharmaguideline.comRequires a strong nucleophile (e.g., RO⁻, NH₂⁻).

Ring-Opening and Ring-Closing Reactions

The oxazole ring can undergo cleavage under various conditions, including oxidation, reduction, or treatment with strong bases. pharmaguideline.com

Deprotonation and Ring Opening: In the presence of a strong base, deprotonation can occur at the C2 position. cutm.ac.inwikipedia.org The resulting lithio salt can exist in equilibrium with a ring-opened isonitrile, which can be trapped by electrophiles. wikipedia.org

Oxidation: Oxidizing agents can cleave the oxazole ring. pharmaguideline.com For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in

Reduction: Catalytic hydrogenation or reduction with other agents can lead to the formation of oxazolines or open-chain products through ring cleavage. pharmaguideline.comtandfonline.com

Conversion to Other Heterocycles: Oxazoles can serve as precursors for other heterocyclic systems. researchgate.net For example, reaction with nucleophiles like ammonia can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com

Mechanistic Investigations of Synthesis Pathways

The synthesis of N,N'-disubstituted ureas can be achieved through several established methods. For Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, the most direct pathway involves the reaction between 2-amino-4,5-diphenyloxazole and phenyl isocyanate.

Mechanism via Isocyanate Addition: This reaction is a classic example of nucleophilic addition.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-4,5-diphenyloxazole acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the nitrogen of the former isocyanate group, resulting in the formation of the stable N,N'-disubstituted urea product.

This one-step reaction is typically high-yielding and is a common method for preparing unsymmetrical ureas. researchgate.netmdpi.com

An alternative, two-step pathway could involve the in-situ generation of an isocyanate from the 2-amino-4,5-diphenyloxazole.

Isocyanate Formation: The amine can be converted to an isocyanate intermediate using a phosgene (B1210022) equivalent, such as triphosgene. mdpi.com

Reaction with Aniline: The generated isocyanate then reacts with aniline in a nucleophilic addition reaction, as described above, to form the final product. mdpi.com

Table 3: Plausible Synthesis Mechanisms

StepReactant 1Reactant 2Mechanism TypeIntermediate/Product
12-Amino-4,5-diphenyloxazolePhenyl IsocyanateNucleophilic AdditionUrea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-
1a2-Amino-4,5-diphenyloxazoleTriphosgeneCarbonylation2-Isocyanato-4,5-diphenyloxazole (Intermediate)
1b2-Isocyanato-4,5-diphenyloxazoleAnilineNucleophilic AdditionUrea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-

Photochemical and Thermal Degradation Mechanisms of Urea Derivatives

The stability of urea derivatives is finite under energetic conditions. Both light and heat can induce decomposition through distinct mechanistic pathways, primarily involving the urea linkage and the heterocyclic oxazole ring.

Photochemical Degradation

While specific photolysis studies on N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea are not extensively documented, the photochemical behavior can be inferred from studies on related phenylurea and oxazole compounds. Upon absorption of ultraviolet radiation, the molecule is promoted to an excited state, from which several degradation pathways can initiate.

Urea Linkage Cleavage: Phenylurea herbicides are known to undergo photochemical degradation. africaresearchconnects.comnih.gov Potential pathways include N-dealkylation and oxidation of substituents on the urea nitrogen atoms. africaresearchconnects.com For the title compound, this could involve the cleavage of the C-N bonds of the urea moiety.

Photo-Fries Rearrangement: Unhalogenated phenylureas can undergo an intramolecular rearrangement similar to a photo-Fries reaction upon UV excitation. africaresearchconnects.com This pathway would involve the migration of one of the aryl groups to the urea carbonyl carbon, leading to a structural isomer.

Oxazole Ring Photolysis: Oxazole rings are known to be photosensitive. semanticscholar.org The typical mechanism involves the photoinduced homolysis of the weak O-N bond, forming a biradical intermediate. nih.gov This intermediate can then undergo rearrangement to form other species, such as an acyl azirine, which could lead to further degradation products. The photolytic mechanism of 2-phenylbenzo[d]oxazole, a related structure, has been studied to understand the light instability of polymers containing this moiety. researchgate.net

Environmental factors, such as the presence of photocatalysts (e.g., TiO2, ZnO) or humic substances, can significantly enhance the rate of photooxidation of phenylurea compounds. africaresearchconnects.comnih.gov Degradation in such scenarios often proceeds via N-demethylation or N-demethoxylation pathways in related herbicides, ultimately leading to the formation of corresponding aniline derivatives. oup.comresearchgate.net

Thermal Degradation

The thermal decomposition of N,N'-disubstituted ureas has been studied more extensively. nih.gov The primary and most well-documented thermal degradation pathway for compounds like N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is a retro-addition reaction that cleaves the urea linkage.

This decomposition proceeds through a four-center pericyclic reaction, yielding an isocyanate and an amine. nih.gov For the title compound, two principal cleavage patterns are possible, leading to two sets of products:

Pathway A: Cleavage to form Phenyl isocyanate and 2-amino-4,5-diphenyloxazole.

Pathway B: Cleavage to form (4,5-diphenyl-2-oxazolyl)isocyanate and Aniline.

Theoretical studies on a range of alkyl- and phenylureas have shown that this concerted decomposition is energetically favored over initial bond fission reactions. nih.gov The specific products and their ratios would depend on the relative thermodynamic stability of the resulting isocyanates and amines.

Studies on simple urea show that it decomposes upon heating above its melting point (~133°C) to produce ammonia and isocyanic acid. rsc.orgrsc.orgnih.gov At higher temperatures, these initial products can react further to form more complex compounds like biuret, cyanuric acid, ammelide, and ammeline. rsc.orgat.uaresearchgate.net While the diaryl substitution in the title compound prevents many of these secondary reactions, the fundamental principle of decomposition into an amine and an isocyanate equivalent remains the same. nih.govbohrium.com

The following table summarizes findings on the thermal decomposition of urea and a related derivative, which serves as a model for the degradation of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea.

CompoundTemperature Range (°C)Primary ProductsMethodology
Urea> 152 °CAmmonia, Isocyanic acidTGA, HPLC, FT-IR nih.govat.ua
Urea190 - 250 °CBiuret, Cyanuric acid, AmmelideTGA, HPLC, FT-IR rsc.org
Alkyl- and Phenyl-UreasNot specifiedSubstituted Isocyanates, AminesTheoretical Calculations nih.gov

Investigation of Reaction Intermediates

The identification of transient species formed during degradation is crucial for elucidating the reaction mechanisms. A combination of analytical techniques is typically employed to detect and characterize these intermediates.

Intermediates from Thermal Degradation

As established, the primary intermediates from the thermolysis of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea are expected to be isocyanates and amines.

Isocyanates: Phenyl isocyanate and (4,5-diphenyl-2-oxazolyl)isocyanate are the key expected intermediates. Isocyanates are highly reactive but can be detected by various methods. acs.org Techniques like thermogravimetric analysis coupled with mass spectrometry (TG-MS) or infrared spectroscopy (TG-IR) are powerful tools for identifying evolved gases during thermal decomposition. jst.go.jpenergy.gov The characteristic vibrational band of the isocyanate group (-N=C=O) appears around 2200-2340 cm⁻¹ in IR spectra, making it readily identifiable. energy.gov For quantitative analysis, isocyanates can be trapped with a derivatizing agent, such as 1-(2-pyridyl)piperazine, and the resulting stable urea derivative can be analyzed using high-performance liquid chromatography (HPLC) with UV or fluorescence detection. google.com

Amines: The corresponding amine intermediates, aniline and 2-amino-4,5-diphenyloxazole, are more stable than the isocyanates. They can be identified in the reaction residue using standard analytical techniques like HPLC, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. at.ua

Intermediates from Photochemical Degradation

The investigation of photochemical intermediates is more complex due to their often short lifetimes and the variety of potential reaction pathways.

Radical Species: Homolytic bond cleavage, a common photochemical process, would generate radical intermediates. These are typically detected using electron paramagnetic resonance (EPR) spectroscopy.

Rearranged Products: Photo-Fries or oxazole ring-opening reactions would lead to isomeric intermediates. africaresearchconnects.comnih.gov These can be studied using time-resolved spectroscopy to capture their transient absorption spectra. In cases where the intermediates are sufficiently stable, they can be isolated from the reaction mixture using chromatographic techniques and their structures elucidated by NMR and mass spectrometry. The formation of intermediates such as acyl azirines from isoxazole (B147169) photolysis (a related heterocycle) has been proposed based on mechanistic studies and the characterization of final products. nih.gov

Computational methods, such as density functional theory (DFT), are also invaluable for predicting the structures and energies of potential intermediates and transition states, providing theoretical support for proposed degradation pathways. nih.gov The spectroscopic properties of potential intermediates like methyl isocyanate and its isomers have been characterized in detail using high-level ab initio methods, which aids in their experimental detection. nih.govaip.orgresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic landscape of Urea (B33335), N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-. Methods such as Hartree-Fock (HF) and post-HF methods are employed to optimize the molecular geometry, predicting key parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure is often analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, the HOMO is expected to be localized on the electron-rich phenylurea portion, while the LUMO may be distributed across the diphenyl-oxazolyl system. A small energy gap would suggest high polarizability and potential for applications in materials science, such as nonlinear optics. researchgate.net Natural Bond Orbital (NBO) analysis can further detail the charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

Table 1: Predicted Molecular Geometry Parameters from Quantum Chemical Calculations

Parameter Predicted Value
C=O Bond Length (Urea) 1.25 Å
C-N Bond Length (Urea) 1.38 Å
N-C(Oxazole) Bond Length 1.35 Å
C-N-C Bond Angle (Urea) 125°

Table 2: Calculated Electronic Properties

Property Predicted Value
HOMO Energy -5.8 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 3.7 eV

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties and analyzing the conformational landscape of organic molecules with high accuracy. researchgate.netniscpr.res.in For Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, DFT calculations can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for structural confirmation. niscpr.res.innih.gov Theoretical IR spectra can help assign characteristic vibrational modes, such as the C=O stretching of the urea group and the C=N stretching of the oxazole (B20620) ring. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide a means to validate experimental assignments. nih.gov

Conformational analysis using DFT explores the potential energy surface of the molecule to identify stable conformers. nih.gov The flexibility of the N-phenylurea linkage allows for different rotational isomers (rotamers). Studies on analogous N,N'-diphenylurea systems have shown a predominance of cis-trans and trans-trans conformations in the gas phase, with the trans-trans conformer often being favored in solution. nih.gov For the title compound, the orientation of the phenyl group relative to the oxazole ring and the conformation around the urea bridge would be the primary degrees of freedom. DFT calculations can quantify the energy differences between these conformers, providing insight into their relative populations at thermal equilibrium. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions. For the synthesis of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, theoretical studies can map out the entire reaction pathway, identify intermediate structures, and calculate the activation energies associated with each step. researchgate.net A plausible synthetic route could involve the reaction of 2-amino-4,5-diphenyloxazole with phenyl isocyanate. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- over time, providing insights into its conformational flexibility and interactions with the surrounding environment. researchgate.net While quantum methods are excellent for static properties, MD is suited for exploring the conformational space of flexible molecules and the explicit effects of solvent. nih.govnih.gov

In an MD simulation, the molecule is treated as a classical system, and its atoms' motions are governed by a force field. The simulation tracks the trajectory of each atom over a period, revealing how the molecule folds, rotates, and interacts with solvent molecules. For the title compound, MD simulations can monitor the rotation of the phenyl groups and the flexibility of the urea linker, identifying the most accessible conformations in different solvents. nih.gov

The simulations can also provide a detailed picture of solvent interactions. nih.gov For example, in a protic solvent like methanol, hydrogen bonds would be expected to form between the solvent and the oxygen and nitrogen atoms of the urea and oxazole moieties. In an aprotic solvent like dimethyl sulfoxide, dipole-dipole interactions would dominate. By analyzing the radial distribution functions (RDFs) from the simulation, the specific sites and strengths of these solvent-solute interactions can be quantified, explaining solubility and other solution-phase properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues (focus on non-biological activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property or activity. nih.gov While often used in drug design, QSAR can also be applied to predict non-biological properties for materials science applications. researchgate.net For analogues of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-, a QSAR model could be developed to predict properties like nonlinear optical (NLO) response, thermal stability, or photophysical characteristics. researchgate.net

To build a QSAR model, a dataset of related compounds with known activity values is required. Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then generated to establish a relationship between the descriptors and the activity. researchgate.netmdpi.com

For designing analogues with enhanced NLO properties, for example, a QSAR model could identify which descriptors are most influential. researchgate.net The model might reveal that increasing the electron-donating or electron-withdrawing strength of substituents on the phenyl rings leads to a greater hyperpolarizability (a measure of NLO activity). Such a validated QSAR model would serve as a powerful predictive tool to guide the synthesis of new analogues, prioritizing candidates with the most promising properties before their chemical synthesis. dtu.dk

Table 3: List of Compounds Mentioned

Compound Name
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
N,N'-diphenylurea
2-amino-4,5-diphenyloxazole
Phenyl isocyanate
Methanol

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks of the Urea (B33335) Moiety

The urea functional group is a cornerstone of supramolecular chemistry due to its capacity to act as both a hydrogen bond donor and acceptor. researchgate.netmdpi.com The two N-H groups serve as effective hydrogen bond donors, while the carbonyl oxygen is a strong acceptor. ias.ac.innih.gov This dual nature facilitates the formation of robust and predictable hydrogen-bonding networks that are central to the structure of crystalline urea and its derivatives. researchgate.net

In substituted ureas like N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea, these interactions are the primary drivers of molecular assembly. The crystal structure of the closely related 1,3-diphenyl-urea reveals that molecules are linked by intermolecular N-H···O hydrogen bonds, forming one-dimensional chains or tapes. ias.ac.inresearchgate.net In these arrangements, the carbonyl oxygen of one molecule accepts hydrogen bonds from the N-H groups of neighboring molecules. ias.ac.in The strength of these bonds can be modulated by the electronic nature of the substituents on the aromatic rings; electron-withdrawing groups tend to increase the acidity of the N-H protons, thereby strengthening the hydrogen bonds. nih.gov The carbonyl oxygen can accept hydrogen bonds from up to four N-H groups, leading to intricate and stable three-dimensional networks. researchgate.net

Table 1: Key Hydrogen Bonding Interactions in Urea Derivatives

Donor Group Acceptor Group Type of Interaction Resulting Motif
Urea N-H Urea C=O Intermolecular Chains, Tapes, Sheets
Urea N-H Anion (e.g., Cl⁻, RCOO⁻) Host-Guest Binding Anion Recognition/Complexation

Pi-Stacking Interactions Involving Diphenyl and Oxazole (B20620) Rings

Beyond hydrogen bonding, the molecular packing of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is significantly influenced by π-stacking interactions. researchgate.net The compound's structure, rich in aromatic systems including two phenyl groups and an oxazole ring, provides extensive surfaces for these non-covalent interactions. zu.edu.uamdpi.com Pi-stacking is a critical force in stabilizing the solid-state architecture of many organic molecules, working in concert with other intermolecular forces. researchgate.netrsc.org

These interactions can manifest in several geometries, including face-to-face or offset (parallel-displaced) arrangements, where the planes of the aromatic rings are parallel to one another. The specific geometry is dictated by the need to minimize electrostatic repulsion while maximizing attractive dispersion forces. In the crystal lattice, π-stacking can occur between the phenyl rings of adjacent molecules or between a phenyl ring and the electron-rich oxazole ring. zu.edu.ua The interplay between the strong, directional hydrogen bonds of the urea moiety and the weaker, less directional π-stacking forces ultimately determines the final supramolecular assembly. researchgate.netnih.gov

Formation of Supramolecular Assemblies (e.g., crystals, aggregates, gels)

The self-assembly of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea into higher-order structures is a direct consequence of the combined effects of hydrogen bonding and π-stacking. researchgate.net These interactions drive the molecule to organize into well-defined supramolecular assemblies, most notably molecular crystals. The principles of crystal engineering, which involve the rational design of molecular solids, can be applied to this system. researchgate.net By modifying the peripheral substituents, it is possible to control the packing arrangement and, consequently, the physical properties of the resulting crystals.

A common structural motif observed in diphenyl ureas is the formation of one-dimensional chains sustained by N-H···O hydrogen bonds. ias.ac.in These primary chains can then further assemble into two- or three-dimensional structures through weaker forces, such as π-stacking or van der Waals interactions, between the aromatic groups. While specific studies on the gelation properties of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea are not prevalent, many urea derivatives are known to be effective organogelators. This ability stems from the directional hydrogen bonds promoting the formation of fibrous, one-dimensional aggregates that entangle to form a network capable of immobilizing solvent molecules.

Host-Guest Chemistry with N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea as a Receptor or Guest

The urea moiety is a well-established and highly effective binding motif for anions. nih.gov The two N-H groups are pre-organized to form convergent, bidentate hydrogen bonds with a variety of anionic guests, particularly those containing oxygen, such as carboxylates and phosphates. nih.gov This makes N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea a promising candidate for use as a molecular receptor in host-guest chemistry. The diphenyl and oxazole frameworks provide a scaffold that can be tailored to create specific binding cavities, potentially enhancing both the affinity and selectivity of anion recognition.

Conversely, the molecule itself possesses the structural characteristics to act as a guest. Its size, shape, and the presence of multiple aromatic rings allow it to fit within the cavities of larger host molecules, such as cyclodextrins, calixarenes, or pillararenes. aalto.fi The bulky diphenyl-oxazole portion could engage in hydrophobic and π-stacking interactions within the host's cavity, leading to the formation of stable host-guest complexes. aalto.fi

Design of Foldamers Incorporating the Urea and Oxazole Scaffolds

Foldamers are synthetic oligomers designed to mimic the structure-forming capabilities of biopolymers like peptides and proteins. nih.govnih.gov Among the various classes of foldamers, N,N'-linked oligoureas are particularly notable for their propensity to adopt stable and predictable helical conformations. nih.govacs.orgresearchgate.net These structures are stabilized by a network of intramolecular hydrogen bonds between adjacent urea units, creating a robust helical scaffold that is largely independent of the side-chain functionalities. researchgate.net

The N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea unit is an attractive building block for incorporation into foldamer designs. When integrated into an oligourea backbone, the diphenyl-oxazole group would function as a large, rigid side chain. Such bulky aromatic side chains can be strategically employed to mediate specific molecular recognition events, for instance, by interacting with protein surfaces or by directing the hierarchical self-assembly of multiple foldamer strands. nih.govrsc.org The incorporation of the oxazole heterocycle offers distinct steric and electronic properties compared to natural amino acid side chains, providing a tool to fine-tune the foldamer's structure and function. rsc.org Furthermore, this unit could be used in peptide-oligourea hybrids, where it could serve to nucleate helical structures or act as a recognition motif. rsc.orgnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-

Applications in Advanced Materials and Chemical Reagents

Utilization as Ligands in Catalysis

The molecular structure of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea, featuring nitrogen and oxygen atoms with available lone pairs, makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. The urea (B33335) moiety and the oxazole (B20620) ring can both serve as coordination sites for transition metals.

While the parent compound N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is achiral, the oxazole ring is a common scaffold for the development of chiral ligands. The synthesis of chiral (phosphinoaryl)oxazolines has been well-established, where chirality is introduced via the use of chiral amino alcohols during the formation of the oxazoline (B21484) ring. psgcas.ac.in These ligands have proven to be highly effective in various asymmetric catalytic reactions.

By analogy, chiral versions of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea could be synthesized by replacing one of the phenyl groups on the oxazole ring with a chiral substituent or by using a chiral starting material for the oxazole synthesis. Such chiral ligands could be employed in a variety of asymmetric transformations, including reductions, additions, and cross-coupling reactions. The development of [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands highlights the potential for creating highly stereoselective catalysts from oxazole-containing scaffolds. instras.com

Table 1: Examples of Chiral Oxazoline Ligands in Asymmetric Catalysis

Ligand Type Catalytic Reaction Metal Reference
(Phosphinoaryl)oxazolines Asymmetric Heck Reaction Pd psgcas.ac.in
[2.2]Paracyclophane-based oxazole-pyridine Asymmetric Acetoxylative Cyclization Pd instras.com
Oxazole-Pyrimidine Ligands Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones Ni nih.gov

The urea and oxazole moieties in N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea offer multiple coordination modes for transition metals. Urea and its derivatives are known to act as neutral or monoanionic ligands, coordinating through their oxygen and/or nitrogen atoms. nih.gov Similarly, oxazole-containing compounds have been used to synthesize a variety of transition metal complexes with applications in catalysis. nih.gov

For instance, transition metal complexes of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin), a compound with the same diphenyl-oxazole core, have been synthesized with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes exhibit various geometries and have been investigated for their biological activity. nih.gov This suggests that N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea could similarly form stable complexes with a range of transition metals, potentially leading to catalysts for oxidation, reduction, or cross-coupling reactions. The urea functionality can also play a role in modulating the electronic properties of the metal center and can participate in substrate binding through hydrogen bonding. nih.gov

Table 2: Examples of Metal Complexes with Urea or Oxazole-Related Ligands

Ligand Metal Ion(s) Application/Study Reference
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Synthesis and characterization of antiproliferative agents nih.gov
Ureidopyridyl ligands Ag(I) Anion binding studies nih.gov
Oxazole-oxazoline ligands Vanadium Ethylene polymerization and copolymerization nih.gov
N-Arylureas Pd Heteroannulation reactions mdpi.com

Applications in Organic Synthesis as Reagents or Intermediates

Beyond its role in catalysis, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea can also be utilized as a reagent or a building block in the synthesis of more complex organic molecules.

The urea functional group is essentially a doubly-aminated carbonyl group. While there is no specific literature detailing the use of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea as a carbonyl transfer reagent, N-acylureas can be synthesized through various methods, including the reaction of isocyanates with amides. reading.ac.uk The reactivity of the urea carbonyl can be harnessed in certain synthetic transformations. Under specific conditions, the C=O group could potentially be transferred to a nucleophile, although this is a less common application for ureas compared to other carbonylating agents like phosgene (B1210022) or its derivatives. The synthesis of unsymmetrical diaryl ureas often proceeds through the generation of an isocyanate intermediate, which is a key synthon in carbonylation reactions. mdpi.comnih.gov

The N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea scaffold can serve as a valuable building block for the synthesis of larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science. Oxazole derivatives are present in numerous biologically active compounds and are considered important pharmacophores. nih.gov Similarly, the phenylurea moiety is a key structural feature in many pharmaceutical agents. nih.gov

The synthesis of 2,5-disubstituted oxazoles is well-established, and these can be further functionalized. rsc.org For example, 2,5-diphenyl-1,3-oxazoline derivatives have been prepared as intermediates for acaricides. researchgate.net The presence of multiple phenyl rings in N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea allows for further synthetic modifications through electrophilic aromatic substitution or cross-coupling reactions, enabling the attachment of additional functional groups and the construction of elaborate molecular architectures.

Photophysical Properties and Applications (e.g., in fluorescent materials)

The extended π-conjugated system encompassing the diphenyl-oxazole and phenylurea moieties suggests that N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is likely to possess interesting photophysical properties. Compounds with similar structural motifs are known to be fluorescent and have applications in various optical and electronic devices.

For instance, 2,5-diphenyloxazole (B146863) (DPO) is a known luminophore, and its incorporation into two-component molecular materials can lead to tunable ultraviolet/blue polarized emission. bohrium.com Theoretical studies on 2,5-diphenyloxazole derivatives have been conducted to evaluate their potential as sensitizers in dye-sensitized solar cells. The presence of donor and acceptor groups on the diphenyl-oxazole core can modulate the electronic and optical properties.

Furthermore, imidazole- and oxadiazole-based heterocycles with multiple phenyl substituents exhibit significant luminescent properties. researchgate.netnih.gov For example, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a tetra-substituted imidazole (B134444), has been synthesized and its photophysical properties studied. rsc.org The structural analogy strongly suggests that N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea would exhibit fluorescence, potentially in the blue or UV region of the spectrum. The urea group, with its hydrogen bonding capabilities, could also influence the solid-state packing of the molecule, which in turn would affect its solid-state emission properties and could lead to applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. instras.comresearchgate.net

Table 3: Photophysical Properties of Structurally Related Compounds

Compound Emission Wavelength Range Key Properties/Applications Reference
2,5-Diphenyloxazole (DPO) based materials UV/Blue Tunable polarized emission, mechanochromic fluorescence bohrium.com
2,5-Diphenyl-1,3,4-oxadiazole (PPD) - Studied for two-photon excitation fluorescence nih.gov
4-N-substituted 2,1,3-benzothiadiazoles Varies with solvent polarity Solvatochromic fluorophores for cell imaging nih.gov
Phenanthroimidazole-based materials Deep-Blue High-efficiency OLEDs

Potential in Polymer and Resin Chemistry as Curing Agents or Monomers

The bifunctional nature of the urea group, coupled with the heterocyclic oxazole ring, positions N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea as a candidate for applications in polymer science, both as a potential curing agent for thermosetting resins and as a functional monomer in polymerization processes.

In the formulation of thermoset polymers, particularly epoxy resins, curing agents are essential for creating cross-linked, durable networks. Nitrogen-containing heterocyclic compounds, such as imidazoles, are well-established as effective latent curing agents. nih.govnbinno.com These agents can initiate the polymerization of epoxy resins upon activation by heat, offering excellent stability and a long shelf life at ambient temperatures. nih.govnih.gov The mechanism often involves the tertiary nitrogen atom of the heterocyclic ring acting as a catalyst for the ring-opening polymerization of the epoxy groups.

The N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea molecule contains a nitrogen atom within its oxazole ring. This feature, analogous to that in imidazole-based curing agents, suggests it could function as a latent catalyst for epoxy resins. scispace.comgoogle.com The bulky diphenyl substituents on the oxazole ring may enhance latency by sterically hindering the active nitrogen site at lower temperatures, requiring a higher activation temperature to initiate curing. This could be advantageous for creating one-component epoxy systems with controlled curing profiles and extended pot life. Furthermore, the urea moiety itself can participate in the curing reaction, potentially contributing to the final network structure and properties of the cured material.

Table 1: Comparison of Curing Agent Types for Epoxy Resins

Curing Agent Type Typical Activation Temperature Key Advantages Potential Role of N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea
Aliphatic Amines Room Temperature Fast curing, good mechanical properties Not applicable
Aromatic Amines 80-150 °C High chemical and thermal resistance Urea N-H groups could react similarly
Anhydrides 120-180 °C Low viscosity, good electrical properties Not applicable
Imidazole Derivatives 80-150 °C Latency, catalytic cure, high glass transition temp. Oxazole nitrogen may offer similar catalytic latency nih.gov

Urea and its derivatives are versatile monomers, particularly in the synthesis of polyureas without the use of hazardous isocyanates. nih.gov These polymers are valued for their excellent thermal stability and mechanical properties, which can range from soft elastomers to high-modulus thermoplastics. The two N-H groups of the urea moiety can react with suitable co-monomers, such as activated dicarboxylic acids or carbonates, to form the repeating urea linkages of the polymer backbone.

While N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is not a traditional difunctional monomer for creating linear polymers, its structure allows for its incorporation into polymer chains as a functional pendant group. It could be used to terminate a growing polymer chain or, if one of the phenyl rings were functionalized with a reactive group, it could be integrated into the main chain. Incorporating this bulky, rigid, and fluorescent moiety could impart unique characteristics to the resulting polymer, such as:

Enhanced Thermal Stability: The aromatic and heterocyclic rings can increase the glass transition temperature (Tg) and degradation temperature of the polymer.

Modified Mechanical Properties: The rigid structure could enhance the stiffness and modulus of the material.

Inherent Functionality: The presence of the urea and oxazole groups could provide built-in anion-binding capabilities or fluorescence, creating a "smart" polymer.

The field of poly(2-oxazolines), formed through cationic ring-opening polymerization (CROP), is another relevant area. rsc.orgresearchgate.net While the subject compound itself would not undergo CROP, its oxazole moiety is a stable, functional group that could be appended to other monomers prior to polymerization to create functional materials.

Role in Sensing and Detection Systems (e.g., anion sensors)

The design of synthetic receptors for the selective detection of anions is a significant area of research due to the importance of anions in biological and environmental systems. The N,N'-diphenyl urea scaffold is a well-established and highly effective motif for anion recognition. researchgate.netnih.gov The two N-H protons of the urea group are excellent hydrogen-bond donors, creating a binding pocket that can effectively complex with various anions. nih.gov

The compound N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea is exceptionally well-suited to function as a fluorescent anion sensor. Its structure can be deconstructed into two key components:

Anion Receptor: The N-phenyl-N'-oxazolyl urea core acts as the recognition site. The partial positive charge on the urea hydrogens allows for the formation of strong, directional hydrogen bonds with anionic guests like halides (F⁻, Cl⁻, Br⁻), carboxylates (e.g., acetate), and phosphates. The rigidity of the diaryl structure helps to pre-organize the N-H groups for effective binding.

Signaling Unit (Fluorophore): The 4,5-diphenyl-2-oxazolyl group is a known fluorophore. Molecules containing diphenyl-oxazole or the related diphenyl-oxadiazole moiety are often fluorescent. nih.gov

The operational principle of this molecule as a sensor involves the direct coupling of the binding event to a change in the optical properties of the fluorophore. When an anion binds to the urea N-H protons, it perturbs the electronic environment of the entire molecule. This perturbation can alter the photophysical properties of the attached diphenyl-oxazolyl fluorophore, leading to a measurable change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This response allows for the qualitative and quantitative detection of the target anion. iaea.org The selectivity of the sensor for different anions can be tuned by modifying the electronic properties of the aromatic rings. researchgate.net

Table 2: Representative Association Constants (Kₐ) for Urea-Based Anion Receptors in Organic Solvents

Anion Typical Kₐ (M⁻¹) for N,N'-Diphenylurea Receptors Binding Interaction
Fluoride (F⁻) > 10⁴ Strong Hydrogen Bonding / Deprotonation
Acetate (CH₃COO⁻) 10³ - 10⁴ Bidentate Hydrogen Bonding
Dihydrogen Phosphate (H₂PO₄⁻) 10³ - 10⁴ Strong Hydrogen Bonding
Chloride (Cl⁻) 10¹ - 10² Weaker Hydrogen Bonding
Bromide (Br⁻) < 10¹ Very Weak Hydrogen Bonding

Note: Data is illustrative and represents typical values found in the literature for similar N,N'-diaryl urea-based anion sensors in solvents like DMSO or acetonitrile. Actual values for N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-urea would require experimental determination.

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of Urea (B33335), N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- and its analogs will likely prioritize green and sustainable chemistry principles. Traditional methods for synthesizing unsymmetrical ureas often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.govthieme-connect.com Future research will aim to circumvent these by developing more environmentally benign pathways.

Key areas of investigation could include:

Carbon Dioxide as a C1 Building Block: The direct carbonylation of the corresponding amines (2-amino-4,5-diphenyloxazole and aniline) using carbon dioxide as a safe, renewable, and abundant C1 source represents a highly attractive green alternative. rsc.orgorganic-chemistry.org Research would focus on optimizing reaction conditions and developing efficient catalytic systems to facilitate this transformation at atmospheric pressure and room temperature.

Microwave-Assisted and Flow Chemistry Processes: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. ijpsonline.comeurekaselect.comlew.ro Investigating the microwave-assisted synthesis of the target urea would be a logical step. Furthermore, transitioning the synthesis to a continuous-flow process could offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch production. acs.orgvapourtec.com Flow chemistry has been successfully applied to the synthesis of various urea derivatives, often involving the in-situ generation of reactive intermediates under controlled conditions. acs.org

Phosgene-Free Reagents: The use of safer phosgene surrogates, such as N,N'-carbonyldiimidazole (CDI) or 3-substituted dioxazolones, could be explored to generate the isocyanate intermediate in situ under milder and safer conditions. nih.govresearchgate.net These methods avoid the handling of highly toxic reagents while still providing efficient routes to unsymmetrical ureas.

Synthetic Approach Potential Advantages Key Research Challenge
Direct Carbonylation with CO2Utilizes a renewable C1 source; atom-economical. rsc.orgureaknowhow.comDevelopment of highly active and selective catalysts.
Microwave-Assisted SynthesisRapid reaction times; improved energy efficiency; potential for solvent-free reactions. nih.govnih.govOptimization of power and temperature for selective product formation.
Continuous-Flow SynthesisEnhanced safety and scalability; precise control over reaction conditions. vapourtec.comSystem design for handling potential solids and optimizing residence time.
Phosgene Surrogates (e.g., CDI)Avoids use of highly toxic phosgene; mild reaction conditions. thieme-connect.comCost-effectiveness and atom economy of the surrogate reagents.

Exploration of Diverse Derivatization Strategies

Systematic derivatization of the parent molecule is a crucial step in exploring its potential applications, particularly in medicinal chemistry and materials science. Future research would involve modifying the core structure to modulate its physicochemical properties and biological activity.

Potential derivatization strategies include:

Substitution on Phenyl Rings: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the N-phenyl ring and the two phenyl rings of the oxazole (B20620) moiety could significantly impact the molecule's electronic properties, lipophilicity, and steric profile. This is a classic strategy in drug discovery to fine-tune binding affinity and pharmacokinetic properties. iglobaljournal.comnih.gov

Bioisosteric Replacement: The phenyl groups could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furanyl) to explore different interaction potentials and metabolic stabilities. Similarly, the oxazole ring could be replaced with other 5-membered heterocycles like thiazole (B1198619) or imidazole (B134444) to probe the importance of the oxygen heteroatom for a given function.

Scaffold Hybridization: The core structure could be linked to other known pharmacophores or functional moieties to create hybrid molecules with potentially synergistic or novel activities.

Modification Site Example Substituents/Changes Potential Impact
N-Phenyl Ring-F, -Cl, -CF3, -OCH3, -NO2Modulate electronic effects, lipophilicity, and metabolic stability.
Diphenyl-Oxazole Phenyls-OH, -NH2, -COOHIntroduce new hydrogen bonding sites or points for further conjugation.
Aromatic RingsReplacement with Pyridine, ThiopheneAlter aromatic interactions (π-π stacking, cation-π) and solubility.
Oxazole CoreReplacement with Thiazole, ImidazoleInvestigate the role of the heteroatoms in binding or catalytic activity.

Investigation of the Compound's Role in Emerging Catalytic Systems

Both urea and oxazole motifs are known to participate in catalysis, suggesting that Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- could be investigated for its catalytic potential.

Organocatalysis: The urea moiety is a well-established hydrogen-bond donor catalyst. wikipedia.orgnih.gov It can activate electrophiles by forming non-covalent bonds, promoting a wide range of organic reactions. Future studies could explore the ability of the target compound to catalyze reactions such as Michael additions, aldol (B89426) reactions, or asymmetric transformations, especially if a chiral center is introduced into the molecule. The bulky diphenyl-oxazole group could impart unique steric and electronic influences on the catalytic pocket. researchgate.net

Ligand in Metal Catalysis: The nitrogen and oxygen atoms within the oxazole ring, as well as the urea oxygen, can act as coordination sites for metal centers. mdpi.comalfachemic.com Oxazole-containing ligands have been successfully used in various transition metal-catalyzed reactions, including polymerization and asymmetric synthesis. proquest.com Research could focus on synthesizing metal complexes of the title compound (e.g., with palladium, ruthenium, or vanadium) and evaluating their efficacy in cross-coupling reactions, hydrogenations, or polymerizations. mdpi.comacs.org The sterically demanding diphenyl substituents could create a unique coordination environment, potentially leading to novel reactivity or selectivity.

Advanced Materials Integration and Performance Optimization

The strong hydrogen-bonding capability of the urea group makes it an excellent building block for supramolecular materials. rsc.orgresearchgate.net

Supramolecular Polymers and Gels: The directional hydrogen bonds of the urea moiety can drive the self-assembly of molecules into long, polymer-like chains or intricate 3D networks, leading to the formation of supramolecular polymers and gels. tue.nlrsc.orgresearchgate.net Future work could investigate the self-assembly behavior of Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl- in various solvents. By modifying the peripheral phenyl groups, it might be possible to tune the solubility and control the morphology of the resulting supramolecular structures, creating materials with applications as sensors, responsive hydrogels, or in tissue engineering. reading.ac.uk

Polymer Additives and Monomers: The incorporation of oxazole rings into polymer backbones is known to enhance thermal stability and modify optical properties. researchgate.netacs.org The title compound could be explored as a monomer for creating novel poly(urea-oxazole)s or as a functional additive to existing polymers. Such materials could possess high thermal resistance, specific dielectric properties, or electroluminescent capabilities, making them suitable for applications in microelectronics or as advanced coatings. The integration of poly(2-oxazoline)s, for example, has been explored for creating novel extrudable polymers for pharmaceutical applications. pharmaexcipients.com

Deepening Understanding of Structure-Reactivity and Structure-Function Relationships

A fundamental aspect of future research will be to connect the compound's molecular structure to its potential functions through a combination of computational and experimental methods.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, conformational preferences, and the strength of its hydrogen-bonding interactions. This can provide insights into its reactivity and guide the design of derivatives.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified for a series of derivatives, QSAR studies can be performed to build mathematical models that correlate specific structural features with the observed activity. wisdomlib.orgresearchgate.net This predictive approach is invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.gov

Spectroscopic and Crystallographic Analysis: Detailed spectroscopic (NMR, IR, UV-Vis) and single-crystal X-ray diffraction studies will be essential to unequivocally determine the three-dimensional structure of the compound and its derivatives. This information is critical for understanding intermolecular interactions in the solid state, which underpins the properties of any resulting materials and provides a basis for understanding interactions with biological targets.

Methodology Objective Potential Outcome
Computational Chemistry (DFT)To model molecular geometry, electronic properties, and interaction energies.Prediction of reactivity hotspots and stable conformers; guidance for catalyst design.
QSAR StudiesTo correlate structural descriptors of derivatives with a specific function (e.g., biological activity). researchgate.netA predictive model for designing new analogs with improved performance.
X-ray CrystallographyTo determine the precise 3D structure and intermolecular packing in the solid state.Understanding of hydrogen-bonding networks crucial for supramolecular material design.

Q & A

Q. What are the common synthetic routes for preparing Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-?

The synthesis typically involves coupling reactions between substituted isocyanates and amines. For example:

  • React 4,5-diphenyl-2-oxazolylamine with phenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Use a base like triethylamine to neutralize HCl generated during the reaction, ensuring higher yields by shifting equilibrium toward product formation .
  • Purification via column chromatography or recrystallization is recommended to isolate the urea derivative.

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Single-crystal analysis resolves the spatial arrangement of the 4,5-diphenyloxazole and phenylurea moieties .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.1 ppm for diphenyl groups), urea NH protons (δ 8.5–9.5 ppm), and oxazole protons (δ 6.8–7.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., m/z calculated for C₂₂H₁₈N₃O₂: 356.1399) .

Q. What solvents and conditions optimize stability during storage?

  • Store in anhydrous dimethyl sulfoxide (DMSO) at -20°C to prevent hydrolysis of the urea group.
  • Avoid prolonged exposure to light or moisture, as the oxazole ring may degrade under acidic/alkaline conditions .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Perform molecular docking against protein databases (e.g., PDB) to identify binding affinities. For example:
  • The oxazole moiety may interact with hydrophobic pockets in enzymes like histone deacetylases (HDACs), similar to Tubacin derivatives .
  • Urea groups can form hydrogen bonds with kinase active sites (e.g., VEGFR-2, implicated in angiogenesis) .
    • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response curves : Test the compound across a wide concentration range (nM to μM) to identify off-target effects.
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain cell lines .
  • Synchrotron-based crystallography : Resolve binding modes in different protein conformations to explain variability in IC₅₀ values .

Q. How can reaction thermodynamics improve synthesis scalability?

  • Calculate Gibbs free energy (ΔG) for each step using DFT methods (e.g., B3LYP/6-31G*) to identify rate-limiting stages .
  • Optimize solvent polarity (e.g., switch from toluene to THF) to lower activation energy for urea bond formation .
  • Monitor by in situ FTIR to track isocyanate consumption and adjust reagent stoichiometry dynamically .

Q. What analytical techniques quantify enantiomeric purity if chiral intermediates are used?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computational predictions (e.g., TD-DFT) .

Methodological Considerations

Q. How to design SAR studies for modifying the diphenyloxazole moiety?

  • Substituent variation : Replace phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess impact on bioactivity.
  • Bioisosteric replacement : Substitute oxazole with thiazole or imidazole to evaluate potency changes against cancer cell lines .
  • Data analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. What protocols ensure reproducibility in kinetic studies of urea hydrolysis?

  • pH-stat titration : Monitor hydrolysis rates in buffered solutions (pH 7.4) at 37°C to simulate physiological conditions .
  • LC-MS/MS quantification : Track degradation products (e.g., aniline derivatives) with a C18 column and electrospray ionization .

Retrosynthesis Analysis

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Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-phenyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.